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Compound of Interest

Compound Name: UH-AH 37

Cat. No.: B1217940

Executive Summary & Compound Identity

UH-AH 37 is a tricyclic dibenzodiazepinone derivative structurally related to pirenzepine. It
functions as a muscarinic acetylcholine receptor antagonist with a distinct selectivity profile,
showing high affinity for M

and M

receptors while distinguishing itself from other antagonists via its kinetic binding properties at
the M

subtype.

e |[UPAC Name: 6-chloro-5,10-dihydro-5-[(1-methyl-4-piperidinyl)acetyl]-11H-dibenzo[b,e]
[1,4]diazepin-11-one hydrochloride.

e CAS Number: 120382-14-1 (Free base).
e Molecular Formula: C

H

CIN

- HCI.
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e Core Scaffold: 6-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one.

o Key Structural Feature: The "6-chloro" substituent imposes specific steric constraints on the
tricyclic core, differentiating it from the 8-chloro analogue (a Clozapine intermediate).

Retrosynthetic Analysis

The synthesis of UH-AH 37 is best approached via a convergent strategy, disconnecting the
molecule at the non-cyclic amide bond (N5-acyl). This yields two primary precursors:[1][2]

o Fragment A (The Core): A functionalized tricyclic secondary amine, 6-chloro-5,10-dihydro-
11H-dibenzo[b,e][1,4]diazepin-11-one.

o Fragment B (The Side Chain): An activated carboxylic acid derivative of the piperidine ring,

(1-methyl-4-piperidinyl)acetyl chloride.

Fragment A: Fragment B:
6-Chloro-5,10-dihydro-11H- L ’ .
dibenzo[b,e][L 4]diazepin-11-one (1-Methyl-4-piperidinyl)acetyl chloride

A
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\ pd

(Targ;ﬂl?/:;gZule) Figure 1: Retrosynthetic disconnection of UH-AH 37 into core and side chain fragments.
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Phase I: Synthesis of the Side Chain (Fragment B)

The side chain, (1-methyl-4-piperidinyl)acetic acid, is constructed from 1-methyl-4-piperidone.
The objective is to elongate the carbon chain at the C4 position while maintaining the tertiary

amine.

Protocol 1.1: Horner-Wadsworth-Emmons Olefination

Rationale: This step introduces the two-carbon acetate unit. Using a phosphonate ester avoids
the self-condensation side reactions typical of aldol condensations.
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» Reagents: Triethyl phosphonoacetate (1.1 eq), Sodium hydride (1.2 eq), 1-Methyl-4-
piperidone (1.0 eq).

e Solvent: Anhydrous THF or Dimethoxyethane (DME).

e Procedure:

[¢]

Suspend NaH in anhydrous THF at 0°C under N

[¢]

Dropwise add triethyl phosphonoacetate; stir for 30 min to generate the carbanion.

[e]

Add 1-methyl-4-piperidone dropwise.[3]

o

Warm to room temperature (RT) and reflux for 4 hours.

[¢]

Checkpoint: Monitor TLC for disappearance of ketone.

[¢]

Quench with water, extract with ethyl acetate, and concentrate to yield Ethyl (1-
methylpiperidin-4-ylidene)acetate.

Protocol 1.2: Catalytic Hydrogenation & Hydrolysis

Rationale: Reduction of the exocyclic double bond must be performed carefully to avoid
debenzylation (if benzyl protection were used) or ring reduction. Pd/C is highly selective for the
alkene in this context.

e Hydrogenation: Dissolve the unsaturated ester in Ethanol. Add 10% Pd/C (5 wt%).
Hydrogenate at 30 psi (2 atm) for 6 hours. Filter through Celite to obtain Ethyl (1-
methylpiperidin-4-yl)acetate.

e Hydrolysis: Reflux the saturated ester in 6N HCI for 4 hours.
 [solation: Concentrate in vacuo to obtain (1-methyl-4-piperidinyl)acetic acid hydrochloride.

o Activation: React the dry acid with Thionyl Chloride (SOCI
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) in refluxing dichloromethane (DCM) to generate Fragment B: (1-methyl-4-piperidinyl)acetyl
chloride.

Phase II: Synthesis of the Tricyclic Core (Fragment
A)

The construction of the 6-chloro-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one core
requires specific regiochemical control to place the chlorine atom at the C6 position (adjacent
to the N5 bridge).

Mechanistic Logic: The "6-Chloro" Challenge

Standard syntheses often yield the 8-chloro isomer (Clozapine core). To achieve the 6-chloro
substitution pattern, the starting material for "Ring B" must be 2,3-dichloronitrobenzene (or 2-

fluoro-3-chloronitrobenzene). Nucleophilic aromatic substitution (

) occurs preferentially at the position ortho to the nitro group, displacing the halogen at C2,
leaving the C3 chlorine (which becomes C6 in the final tricycle) intact.

Figure 2: Regioselective synthesis of the 6-chioro tricyclic core.

Ullmann Condensation
Cu, K2CO3, DMF)

Reduction

Click to download full resolution via product page

Protocol 2.1: Ullmann Condensation

e Reagents: Anthranilic acid (1.0 eq), 2,3-Dichloronitrobenzene (1.1 eq), Potassium Carbonate

(2.5 eq), Copper powder (0.1 eq).

e Solvent: DMF or Isoamyl alcohol.
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e Conditions: Heat to 130-140°C for 12-16 hours.

e Mechanism: The amino group of anthranilic acid displaces the chlorine at the 2-position of
the nitrobenzene. The chlorine at position 3 (meta to the leaving group) remains, ultimately
becoming the 6-chloro substituent.

o Workup: Acidify with HCI to precipitate 2-[(2-nitro-3-chlorophenyl)amino]benzoic acid.

Protocol 2.2: Reductive Cyclization

e Reduction: Dissolve the nitro-acid in aqueous ammonia/ethanol. Reduce using Sodium
Dithionite (Na

S
O
) or catalytic hydrogenation (Raney Ni).

o Note: Avoid Pd/C if dechlorination is a risk; Iron/Acetic acid is a robust alternative.

e Cyclization: The resulting amino-acid often cyclizes spontaneously upon heating. If not,
reflux in Xylene with a Dean-Stark trap to remove water.

 Purification: Recrystallize from ethanol/DMF to yield the pure 6-chloro-5,10-dihydro-11H-
dibenzolb,e][1,4]diazepin-11-one.

Phase llI: Final Coupling & Salt Formation

The final step links the secondary amine of the core (N5) with the acyl chloride of the side
chain.

Protocol 3.1: N-Acylation

e System: Suspend Fragment A (Core) in anhydrous Dioxane or Toluene.
o Base: Add Pyridine (2.0 eq) or Triethylamine to scavenge HCI.

» Addition: Add Fragment B (Acid Chloride) dropwise at 60°C.
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o Reaction: Reflux for 8-12 hours. The N5 nitrogen is sterically hindered and less nucleophilic
than a primary amine, requiring vigorous conditions.

o Control: Ensure N10 (the lactam nitrogen) does not react. N10 is significantly less
nucleophilic due to resonance with the carbonyl; N5 acylation is chemoselective under

these conditions.

o Workup: Evaporate solvent. Partition residue between water and Ethyl Acetate at pH 9
(adjust with NaOH). Wash organic phase with brine, dry over MgSO

Protocol 3.2: Hydrochloride Salt Formation

e Dissolve the crude free base in minimum hot Ethanol.
e Add a stoichiometric amount of concentrated HCI or HCI in Ether.
e Cool to 0°C to induce crystallization.

o Final Product: Filter and dry to obtain UH-AH 37 Hydrochloride.

Analytical Data Summary
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Parameter Specification Method

White to off-white crystalline

Appearance ] Visual
solid

Melting Point 220-225°C (decomp) Capillary Method
[M+H]

Mass Spectrometry ESI-MS

=420.15 (Free Base)

7.1-7.5 (m, 7H, Ar-H), 4.1 (s,

2H, N-CH
H-NMR (DMSO-d
-CO), 3.5 (m, 1H), 2.7 (s, 3H, 400 MHz NMR
) N-CH
)
Purity >98.5% HPLC (C18, ACN/Water)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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